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molecular formula C19H32O3 B8483080 Methyl 17-oxocycloheptadec-8-ene-1-carboxylate CAS No. 365439-63-0

Methyl 17-oxocycloheptadec-8-ene-1-carboxylate

Cat. No. B8483080
M. Wt: 308.5 g/mol
InChI Key: GMXZUKVKSUZYTQ-UHFFFAOYSA-N
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Patent
US06861551B2

Procedure details

2-Methoxycarbonyl-9-cycloheptadecenone (92 mg, 0.30 mmol) was dissolved in a mixed solvent of 5% aqueous NaOH/ethanol/THF (2.5:5.0:2.5, vol./vol./vol.) and the solution was refluxed at 80° C. for 5 hours. After cooling to 0° C., the reaction solution was rendered slightly acidic using 10% sulfuric acid aqueous solution and the whole was further refluxed for 10 minutes. After the evaporation of the solvent under reduced pressure, the residue was extracted with ether. The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1) to obtain the aimed product (71 mg, 95%)
Quantity
92 mg
Type
reactant
Reaction Step One
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
COC([CH:5]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:22])=O.S(=O)(=O)(O)O>[OH-].[Na+].C(O)C.C1COCC1>[C:6]1(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:5]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+].C(C)O.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the whole was further refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCC=CCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06861551B2

Procedure details

2-Methoxycarbonyl-9-cycloheptadecenone (92 mg, 0.30 mmol) was dissolved in a mixed solvent of 5% aqueous NaOH/ethanol/THF (2.5:5.0:2.5, vol./vol./vol.) and the solution was refluxed at 80° C. for 5 hours. After cooling to 0° C., the reaction solution was rendered slightly acidic using 10% sulfuric acid aqueous solution and the whole was further refluxed for 10 minutes. After the evaporation of the solvent under reduced pressure, the residue was extracted with ether. The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine, and then dried over anhydrous sodium sulfate. After the evaporation of the solvent under reduced pressure, the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1) to obtain the aimed product (71 mg, 95%)
Quantity
92 mg
Type
reactant
Reaction Step One
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
95%

Identifiers

REACTION_CXSMILES
COC([CH:5]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH:15]=[CH:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][C:6]1=[O:22])=O.S(=O)(=O)(O)O>[OH-].[Na+].C(O)C.C1COCC1>[C:6]1(=[O:22])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH:14]=[CH:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:5]1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
COC(=O)C1C(CCCCCCCC=CCCCCCC1)=O
Name
NaOH ethanol THF
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+].C(C)O.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to 0° C.
TEMPERATURE
Type
TEMPERATURE
Details
the whole was further refluxed for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with saturated sodium hydrogen carbonate aqueous solution, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
After the evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by silica gel chromatography (hexane/ethyl acetate=40/1)

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCCCCC=CCCCCCCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 71 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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